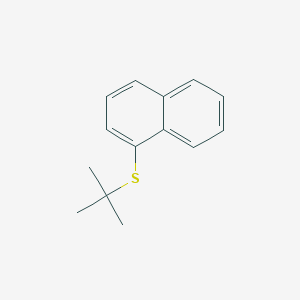

(Tert-butylthio)naphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

1-tert-butylsulfanylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16S/c1-14(2,3)15-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEVZAOYVIVZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butylthio Naphthalene and Its Analogues

Strategies for C-S Bond Formation via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for forming C-S bonds. This mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and is activated by the presence of electron-withdrawing groups.

The direct reaction of a thiolate anion with a halonaphthalene represents a classic SNAr approach. In this method, tert-butylthiol is deprotonated by a base to form the potent nucleophile, tert-butylthiolate. This anion then attacks a halonaphthalene, such as 1-chloronaphthalene or 1-bromonaphthalene.

The reaction proceeds via a two-step addition-elimination mechanism. The initial addition of the thiolate to the carbon atom bearing the halogen results in a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The aromaticity of the ring is temporarily broken in this stage. In the subsequent step, the leaving group (halide ion) is eliminated, and the aromaticity of the naphthalene (B1677914) ring is restored, yielding the final (tert-butylthio)naphthalene product.

For this reaction to be efficient, the naphthalene ring must be sufficiently electron-deficient. This is typically achieved by having strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group, as these positions can effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgpressbooks.pub Unactivated halonaphthalenes may require harsh reaction conditions, such as high temperatures, to proceed. The choice of base and solvent is also critical; common systems include potassium carbonate in dimethylacetamide (DMAc). nih.gov

| Substrate | Nucleophile Source | Base | Solvent | Conditions | Product |

| 1-Chloronaphthalene | tert-Butylthiol | K₂CO₃ | DMAc | High Temperature | 1-(tert-butylthio)naphthalene |

| 2-Bromonaphthalene | tert-Butylthiol | NaH | DMF | High Temperature | 2-(tert-butylthio)naphthalene |

| 1-Fluoro-4-nitronaphthalene | tert-Butylthiol | K₂CO₃ | DMAc | Room Temperature | 1-(tert-butylthio)-4-nitronaphthalene |

This table presents hypothetical and generalized conditions for SNAr reactions based on established principles.

Photochemical methods offer a modern, metal-free alternative for the synthesis of aryl thioethers under mild conditions. These approaches often involve radical intermediates rather than the ionic species seen in traditional SNAr reactions.

One innovative strategy is a thiol-free, organocatalytic protocol where an aryl halide is activated by light. nih.goviciq.org In this process, a readily available organocatalyst, when excited by light (e.g., 405 nm), becomes a strong reductant capable of activating an unreactive aryl chloride (like 1-chloronaphthalene) via single-electron transfer. This generates an aryl radical, which is then intercepted by a sulfur-source, such as tetramethylthiourea. nih.goviciq.org Subsequent polar reactions lead to the formation of the desired thioether. Another photochemical approach involves the direct light-induced excitation of a sulfur donor, which then engages with the aryl halide. researchgate.neturv.cat These reactions are advantageous as they typically proceed at ambient temperature and avoid the use of metal catalysts and malodorous thiols. nih.govresearchgate.net

| Aryl Halide | Sulfur Source | Catalyst | Light Source | Key Feature |

| Aryl Chloride | Tetramethylthiourea | Indole thiolate organocatalyst | 405 nm light | Thiol-free, metal-free, mild conditions. nih.goviciq.org |

| Aryl Halide | Carboxylic Acid + Tetramethylthiourea | None (Direct excitation) | Purple light | Thiol-free synthesis of thioesters. researchgate.neturv.cat |

This table outlines key features of modern photostimulated synthesis methods.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop more environmentally friendly methods for aryl thioether synthesis. These "green" approaches focus on reducing waste, avoiding toxic materials, and improving energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives. For instance, water has been successfully used as a solvent for the copper-catalyzed coupling of thiols with aryl boronic acids. researchgate.nethep.com.cndntb.gov.ua Cyclopentyl methyl ether (CPME) is another green solvent that has been employed in Cu-catalyzed C-S coupling reactions. researchgate.net

Sustainable Catalysts: There is a strong preference for catalysts based on abundant, low-toxicity metals like copper or iron over precious metals like palladium. researchgate.net Furthermore, the development of heterogeneous catalysts, such as zeolites, allows for easy separation from the reaction mixture and catalyst recycling, which is beneficial for both cost and waste reduction.

Atom Economy and Process Efficiency: Designing synthetic routes that maximize the incorporation of starting materials into the final product. Photochemical and C-H activation strategies contribute to this goal by avoiding the need for pre-functionalized substrates. Using air as the oxidant, with water as the only byproduct, is another example of a green approach. researchgate.net

| Green Strategy | Traditional Counterpart | Benefit |

| Water as solvent | Toluene, Dioxane | Reduced toxicity and environmental impact. hep.com.cn |

| Copper catalyst | Palladium catalyst | Lower cost, lower toxicity. researchgate.net |

| Heterogeneous zeolite catalyst | Homogeneous metal catalyst | Catalyst is reusable and easily separated. |

| C-H Activation | Use of pre-halogenated substrates | Improved atom economy, fewer synthetic steps. |

Regioselective Synthesis of Substituted this compound Isomers

The naphthalene core has two distinct positions for monosubstitution: C1 (alpha) and C2 (beta). Controlling the regioselectivity of substitution is therefore a critical aspect of synthesizing a specific isomer of this compound.

The most reliable and widely used method to achieve high regioselectivity is to start with a pre-functionalized naphthalene derivative where the position of a leaving group dictates the site of C-S bond formation.

To synthesize 1-(tert-butylthio)naphthalene , one would use a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene) as the substrate in a transition metal-catalyzed coupling reaction.

Similarly, 2-(tert-butylthio)naphthalene is synthesized by starting with a 2-halonaphthalene.

This substrate-controlled approach is superior to methods like electrophilic aromatic substitution on the parent naphthalene, which often yield mixtures of 1- and 2-substituted isomers and are difficult to control. nih.govresearchgate.net While methods for regioselective C-H functionalization of naphthalenes exist, they often rely on directing groups already present on the ring. researchgate.net For the direct synthesis of this compound, the use of the corresponding halo-isomer precursor remains the most straightforward strategy for ensuring regiochemical purity. nih.gov

Synthetic Pathways to Naphthalene Thioether Derivatives and Analogues

The synthetic methodologies described are highly versatile and can be extended to produce a wide array of naphthalene thioether derivatives and analogues. By varying either the naphthalene core or the sulfur-containing nucleophile, a diverse library of compounds can be accessed.

Varying the Thiol Component: The same transition metal-catalyzed coupling or SNAr conditions can be applied using different thiols. For example, reacting 1-bromonaphthalene with thiophenol instead of tert-butylthiol would yield 1-(phenylthio)naphthalene, a diaryl thioether. Aliphatic thiols of varying chain lengths can also be used.

Modifying the Naphthalene Ring: The naphthalene scaffold can be substituted with other functional groups (e.g., methoxy, cyano, bromo), and the C-S bond-forming reactions can be performed on these more complex substrates. nih.govresearchgate.net For instance, the synthesis of thiophene-functionalized naphthalene diimides for electronic materials applications utilizes these core synthetic strategies on a more elaborate naphthalene system. researchgate.net

Novel Ring Formation Strategies: Advanced synthetic methods allow for the construction of the naphthalene ring system with a thioether group already incorporated into one of the precursors. A notable example is the transmutation of isoquinolines into naphthalenes, a reaction that has been shown to tolerate existing thioether functionalities on the starting material, providing a novel entry point to complex, substituted naphthalene thioethers. nih.gov

| Naphthalene Precursor | Sulfur Source | Method | Product Derivative |

| 1-Bromonaphthalene | Thiophenol | Pd-catalyzed coupling | 1-(Phenylthio)naphthalene |

| 2,6-Dibromonaphthalene | Ethanethiol | Cu-catalyzed coupling | 2,6-Bis(ethylthio)naphthalene |

| Isoquinoline with thioether group | Phosphonium ylide | N-to-C Transmutation | Substituted Naphthalene Thioether nih.gov |

| 2-Bromo-6-methoxynaphthalene | tert-Butylthiol | Metal-catalyzed coupling | 2-(tert-butylthio)-6-methoxynaphthalene |

Chemical Reactivity and Transformation Studies of Tert Butylthio Naphthalene

Oxidation Reactions of Thioether Moiety

The sulfur atom in (tert-butylthio)naphthalene is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These reactions are typically carried out using common oxidizing agents. The stepwise oxidation allows for the selective preparation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant and the reaction conditions.

For instance, the oxidation of aryl thioethers to sulfoxides can be achieved with one equivalent of an oxidant like hydrogen peroxide or a peroxy acid. Further oxidation with an excess of the oxidizing agent yields the sulfone. Zirconium-substituted polyoxometalates in combination with tert-butyl hydroperoxide (TBHP) have been shown to be effective catalysts for the oxidation of various thioethers, with the selectivity for sulfoxide versus sulfone being dependent on the catalyst structure and reaction conditions. rsc.org

Table 1: Illustrative Oxidation Reactions of Aryl Thioethers

| Starting Material | Oxidizing Agent | Major Product |

| Aryl thioether | 1 equiv. TBHP | Aryl sulfoxide |

| Aryl thioether | >2 equiv. TBHP | Aryl sulfone |

This table provides a generalized representation of the oxidation of aryl thioethers, which is expected to be analogous for this compound.

Electrophilic Aromatic Substitution on Naphthalene (B1677914) Ring System

The naphthalene ring system in this compound is activated towards electrophilic aromatic substitution. The thioether group is generally considered an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. However, the inherent preference for electrophilic attack at the α-position (C1 or C4) of the naphthalene ring is a strong directing factor.

Therefore, for 1-(tert-butylthio)naphthalene, electrophilic substitution is expected to occur predominantly at the C4 (para) and C2 (ortho) positions of the substituted ring. For 2-(tert-butylthio)naphthalene, the primary sites of substitution would be the C1 and C3 positions. The bulky tert-butyl group may sterically hinder attack at the adjacent ortho position, potentially favoring substitution at the more accessible para or other activated positions on the naphthalene nucleus. The outcome of these reactions is a balance between the electronic directing effect of the thioether group and the intrinsic reactivity of the naphthalene core.

Nucleophilic Reactivity and Displacement Reactions

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring of this compound is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. jst.go.jprsc.org In the absence of such activating groups, the this compound system is not expected to be reactive towards nucleophiles.

Furthermore, the tert-butylthio group is not a particularly good leaving group. For a displacement reaction to occur where the thioether is substituted, it would likely need to be activated, for instance, by oxidation to the corresponding sulfone, which is a much better leaving group. Under forcing conditions with a strong nucleophile, cleavage of the C–S bond might be possible, but this is not a typical reaction pathway for unactivated aryl thioethers.

Radical Reactions and Electron Transfer Processes

Formation and Reactivity of Radical Anion Intermediates

Aromatic systems like naphthalene can accept an electron to form a radical anion. While specific studies on this compound are not prevalent, the behavior of aromatic sulfides suggests that electron transfer to the naphthalene core is a plausible process. The resulting radical anion would have the unpaired electron delocalized over the naphthalene ring system. The stability and subsequent reactivity of this intermediate would be influenced by the electronic properties of the tert-butylthio substituent.

Mechanistic Investigations of Electron Transfer Pathways

Electron transfer from aromatic sulfides to suitable acceptors can lead to the formation of radical cations. nih.govacs.org In the case of this compound, a one-electron oxidation would generate a radical cation where the positive charge and the unpaired electron are delocalized over the sulfur atom and the naphthalene ring. The mechanism of this electron transfer can be influenced by the reaction conditions and the nature of the interacting species. nih.gov These radical cation intermediates can be highly reactive and may undergo subsequent reactions such as C-S bond cleavage or reactions with other molecules. The study of such electron transfer pathways is crucial for understanding the photochemistry and electrochemistry of these compounds.

Reactions with Organometallic Reagents

The interaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, is expected to be multifaceted. Organometallic reagents are strong bases and can deprotonate acidic protons. While the naphthalene ring protons are not highly acidic, deprotonation could potentially occur under harsh conditions or if directed by a coordinating group.

More likely is the interaction of the organometallic reagent with the sulfur atom. While thioethers are generally unreactive towards organometallics, some reactions are possible. For instance, in the presence of a suitable catalyst, cross-coupling reactions might occur. A one-pot synthesis of aryl sulfides has been described involving the reaction of thiols with Grignard reagents in the presence of N-chlorosuccinimide, proceeding through a sulfenyl chloride intermediate. acs.org This suggests that the sulfur atom in this compound could potentially react with organometallic reagents under specific conditions, possibly leading to C-S bond cleavage or the formation of more complex organosulfur compounds.

Cyclization and Rearrangement Reactions Involving the Thioether Group

While specific studies on the cyclization and rearrangement reactions of this compound are not extensively documented in publicly available literature, the reactivity of the thioether group in analogous aromatic systems allows for the postulation of several potential transformation pathways. These reactions are primarily centered around the sulfur atom and the bulky tert-butyl group, and they can be influenced by various factors, including the presence of acids, oxidizing agents, and the inherent reactivity of the naphthalene core.

One plausible avenue for cyclization involves an intramolecular electrophilic substitution reaction. The thioether group can act as an activating group, directing electrophilic attack onto the naphthalene ring. Although the tert-butyl group is not an electrophile itself, its departure under certain conditions could generate a reactive intermediate. For instance, under strong acid catalysis, the tert-butyl group could be cleaved to form a tert-butyl cation and a naphthylthiolate anion. The subsequent protonation of the sulfur atom could be followed by an intramolecular electrophilic attack of a transient electrophilic sulfur species on the naphthalene ring, potentially leading to the formation of a fused thiophene (B33073) ring system. The regioselectivity of such a cyclization would be governed by the electronic and steric factors of the naphthalene ring system, with substitution generally favoring the more reactive alpha-position.

Another potential transformation is the rearrangement of the tert-butyl group. In the presence of a Lewis or Brønsted acid, it is conceivable that the tert-butyl group could migrate from the sulfur atom to the naphthalene ring in a reaction analogous to the Fries or Jacobsen rearrangements. This would result in the formation of a tert-butyl substituted naphthalenethiol. The stability of the resulting carbocation intermediates would play a crucial role in directing the outcome of such a rearrangement.

Furthermore, oxidation of the thioether to a sulfoxide would open up pathways for Pummerer-type rearrangements. Treatment of this compound sulfoxide with an activating agent, such as acetic anhydride, could lead to the formation of an α-acyloxythioether. This intermediate could then potentially undergo further transformations, including cyclization onto the naphthalene ring under suitable conditions. The Pummerer rearrangement is a well-established reaction for sulfoxides and provides a versatile method for the functionalization of the carbon atom adjacent to the sulfur.

Finally, the formation and subsequent rearrangement of sulfonium (B1226848) salts represent another possible reaction pathway. Alkylation of the sulfur atom in this compound would yield a sulfonium salt. These intermediates are known to undergo various rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, which could lead to the formation of new carbon-carbon or carbon-sulfur bonds and potentially result in complex cyclized or rearranged products.

The following table summarizes key aspects of these potential reactions based on analogous systems.

| Reaction Type | Reagents and Conditions | Potential Intermediate(s) | Potential Product(s) |

| Intramolecular Electrophilic Cyclization | Strong acid (e.g., H₂SO₄, AlCl₃) | Naphthylthiolate, Thionium ion | Fused thiophene derivatives |

| Tert-butyl Group Rearrangement | Lewis acid (e.g., AlCl₃) or Brønsted acid | Tert-butyl cation, Naphthalenethiol | Tert-butylnaphthalenethiol isomers |

| Pummerer Rearrangement | 1. Oxidation (e.g., m-CPBA) 2. Acetic anhydride | Sulfoxide, Thionium ion | α-Acyloxy-(tert-butylthio)naphthalene |

| Sulfonium Salt Rearrangement | Alkylating agent (e.g., CH₃I), Base | Naphthylsulfonium salt | Rearranged thioethers or cyclized products |

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (tert-butylthio)naphthalene, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the tert-butyl group. The chemical shifts (δ) are influenced by the electron-donating nature of the sulfur atom and the anisotropic effects of the aromatic system.

The seven protons on the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, or multiplets) would depend on the position of the tert-butylthio group on the naphthalene ring (e.g., 1- or 2-substituted). Protons on the same ring as the substituent will be more significantly affected than those on the other ring. The coupling constants (J values), typically in the range of 1-9 Hz for aromatic protons, would provide information about the connectivity of the protons (ortho, meta, and para coupling).

The tert-butyl group, consisting of nine equivalent protons, would give rise to a sharp singlet in the upfield region of the spectrum, likely between δ 1.2 and 1.5 ppm. The integration of this signal would correspond to nine protons, confirming the presence of the tert-butyl moiety.

Interactive Data Table: Predicted ¹H NMR Data for 2-(Tert-butylthio)naphthalene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Naphthalene-H | 7.2 - 8.0 | Multiplet | 1-9 | 7H |

| tert-Butyl-H | 1.3 | Singlet | N/A | 9H |

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the ten carbons of the naphthalene ring and the carbons of the tert-butyl group.

The ten naphthalene carbons would resonate in the aromatic region, typically between δ 120 and 140 ppm. The carbon atom directly attached to the sulfur (ipso-carbon) would experience a downfield shift due to the electronegativity of the sulfur atom. The chemical shifts of the other naphthalene carbons would be influenced by the position of the substituent.

The tert-butyl group would show two distinct signals: one for the quaternary carbon attached to the sulfur, expected around δ 40-50 ppm, and another for the three equivalent methyl carbons, expected in the upfield region around δ 30-35 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for 2-(Tert-butylthio)naphthalene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene-C | 120 - 140 |

| Quaternary tert-Butyl-C | 40 - 50 |

| Methyl tert-Butyl-C | 30 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the naphthalene ring, helping to trace the connectivity of the aromatic system. Cross-peaks in the COSY spectrum indicate protons that are scalar-coupled (typically through two or three bonds).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the naphthalene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

For this compound, which has the chemical formula C₁₄H₁₆S, the expected exact mass can be calculated. In ESI-MS, the compound would likely be observed as a protonated molecule, [M+H]⁺, or as a sodium adduct, [M+Na]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

The primary fragmentation pathway for aryl tert-butyl sulfides in mass spectrometry often involves the cleavage of the sulfur-tert-butyl bond. This would result in the formation of a stable tert-butyl cation (m/z = 57) and a naphthalenethiol radical cation. Further fragmentation of the naphthalene moiety would also be possible.

Interactive Data Table: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 217.10 | Protonated molecular ion |

| [M+Na]⁺ | 239.08 | Sodium adduct |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation fragment |

| [C₁₀H₇S]⁺ | 159.03 | Naphthalenethiol fragment |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FT-IR) spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic naphthalene ring.

Aliphatic C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl groups in the tert-butyl substituent.

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the naphthalene ring.

C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, generally between 600 and 800 cm⁻¹. Its identification can be challenging due to the presence of other absorptions in this region.

Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern on the naphthalene ring.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-S Stretch | 600 - 800 | Weak |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of valence electrons from their ground state to higher energy (excited) states. In organic molecules, the most common electronic transitions are from π bonding orbitals or n non-bonding orbitals to π* antibonding orbitals (π → π* and n → π* transitions). These transitions occur in specific regions of the UV-Vis spectrum and are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of a chromophore).

For naphthalene, a polycyclic aromatic hydrocarbon, the UV-Vis spectrum is characterized by strong absorption in the ultraviolet region due to π-π* transitions within its fused aromatic ring system. The spectrum of naphthalene dissolved in a solvent like ethanol or cyclohexane typically displays several absorption bands. For instance, in ethanol, naphthalene exhibits a distinct fine structure. The absorption spectrum for naphthalene generally shows a maximum wavelength (λmax) around 220 nm. More detailed analyses in cyclohexane show absorption maxima at approximately 221 nm, 275 nm, and with finer structure in the 300-325 nm region.

The introduction of a (tert-butylthio) group onto the naphthalene ring is expected to significantly modify its UV-Vis spectrum. The sulfur atom of the thioether group possesses non-bonding electrons (n-electrons), and the entire substituent acts as an auxochrome. This will likely introduce n → π* transitions and perturb the existing π → π* transitions of the naphthalene core. The presence of the sulfur atom is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of the characteristic naphthalene absorption bands. This is due to the extension of the conjugated system through the sulfur atom's lone pairs, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Ethanol | ~220 | |

| Cyclohexane | 221, 275 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, one can deduce the electron density map of the molecule and subsequently the positions of the atoms, bond lengths, and bond angles. This provides definitive information about the molecular structure and packing in the solid state.

The crystal structure of naphthalene has been extensively studied and is well-established. Naphthalene crystallizes in the monoclinic prismatic system with the space group P2₁/a. There are two molecules per unit cell, and each molecule possesses a center of symmetry. The carbon atoms are arranged in two planar hexagonal rings. Unlike benzene (B151609), the carbon-carbon bonds in naphthalene have different lengths; for example, the C1-C2 bond is approximately 1.37 Å, while others are closer to 1.42 Å.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/a | |

| a (Å) | 8.235 - 8.29 | |

| b (Å) | 5.97 - 6.003 | |

| c (Å) | 8.658 - 8.68 | |

| β (°) | 122.7 - 122.92 | |

| Molecules per Unit Cell (Z) | 2 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. When a laser interacts with a molecule, it can scatter the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency, known as the Raman shift, corresponds to the energy of specific molecular vibrations. The resulting Raman spectrum serves as a unique "vibrational fingerprint" of the molecule.

The Raman spectrum of naphthalene has been well-characterized and exhibits several distinct peaks corresponding to the vibrational modes of its aromatic structure. Key peaks are associated with C-H stretching, C=C stretching of the aromatic rings, and various ring breathing and deformation modes. For example, a prominent line is often observed around 1376 cm⁻¹, which is characteristic of the naphthalene ring system.

The Raman spectrum of this compound would be expected to contain the characteristic peaks of the naphthalene core, although their positions and intensities might be slightly shifted due to the electronic effects of the substituent. More significantly, the spectrum would feature additional peaks corresponding to the vibrational modes of the tert-butylthio group. These would include:

C-S stretching: A peak characteristic of the carbon-sulfur single bond.

C-H stretching and bending: Vibrations associated with the methyl groups of the tert-butyl moiety.

C-C stretching: Vibrations within the tert-butyl group's carbon skeleton.

These additional peaks would provide a clear spectroscopic signature for the presence and structure of the tert-butylthio substituent, making Raman spectroscopy a valuable tool for the identification and characterization of this compound.

| Raman Shift (cm⁻¹) | Assignment (General) | Reference |

|---|---|---|

| ~1376 | Ring C-C stretching / deformation | |

| Multiple peaks | C-H stretching, C=C stretching, ring breathing |

Theoretical and Computational Investigations of Tert Butylthio Naphthalene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For (tert-butylthio)naphthalene, these methods can provide valuable insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. nih.govchemrxiv.orgnih.gov By applying DFT, one can determine the optimized geometry, electronic energy, and distribution of electron density in the ground state of this compound. These calculations would likely employ a functional such as B3LYP combined with a suitable basis set (e.g., 6-31G*) to provide a balance between accuracy and computational cost. elifesciences.orgsamipubco.com

The introduction of the tert-butylthio group is expected to influence the electronic properties of the naphthalene (B1677914) ring. The sulfur atom can act as an electron-donating group through resonance, while the bulky tert-butyl group will introduce steric effects. DFT calculations can quantify these effects by providing data on bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges on each atom. For instance, the C-S bond length and the dihedral angle between the tert-butylthio group and the naphthalene ring would be key parameters to determine.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | -XXX.XXXX |

| C-S Bond Length (Å) | ~1.78 |

| C-S-C Bond Angle (°) | ~102 |

| Dihedral Angle (Naphthalene-S-C-C) (°) | ~90 |

Note: The values in this table are hypothetical and represent expected outcomes from DFT calculations based on similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that primarily dictate the molecule's ability to donate and accept electrons, respectively. nih.gov For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated using DFT.

Compared to unsubstituted naphthalene, the electron-donating nature of the sulfur atom in the tert-butylthio group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO energy might also be slightly altered. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov Computational analysis would reveal the precise energies and visualize the lobes of these orbitals, showing their distribution across the naphthalene ring and the sulfur atom.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Note: The values in this table are hypothetical and represent expected outcomes from computational analysis.

Molecular Dynamics Simulations of Conformational Landscape

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior and conformational landscape of molecules over time. nih.govelifesciences.orgmdpi.com For this compound, MD simulations can provide insights into the rotational freedom around the C-S bond and the preferred conformations of the tert-butyl group relative to the naphthalene ring.

By simulating the molecule's trajectory at different temperatures, one can identify the most stable conformers and the energy barriers between them. nih.gov The steric bulk of the tert-butyl group is expected to create significant rotational barriers, leading to distinct low-energy conformations. The resulting conformational landscape can be visualized through Ramachandran-like plots of relevant dihedral angles versus potential energy. Understanding the accessible conformations is crucial for predicting how the molecule might interact with other species or pack in a solid state.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov

The fragmentation of radical anions is a common process in mass spectrometry and certain chemical reactions. For this compound, the addition of an electron would form a radical anion. Computational studies could model the subsequent fragmentation pathways. A likely pathway would involve the cleavage of the C-S bond or the S-C(tert-butyl) bond. By calculating the potential energy surface of the radical anion, researchers can identify the transition states for these fragmentation processes and determine the most favorable pathway based on the calculated activation energies.

Photostimulated reactions involve the absorption of light to promote a molecule to an excited electronic state, which can then undergo chemical transformations not accessible in the ground state. Time-dependent DFT (TD-DFT) can be used to calculate the energies of the excited states of this compound. nih.gov From these excited states, simulations can explore potential reaction pathways, such as photosubstitution or photocleavage of the C-S bond. These simulations would involve mapping the potential energy surfaces of the relevant excited states to identify reaction coordinates and transition states, providing a detailed picture of the molecule's photochemical behavior.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its electronic and vibrational properties, predicting various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These predictions are typically achieved through methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT).

One common approach involves geometry optimization of the molecule's ground state using a suitable level of theory and basis set, such as B3LYP/6-31G(d). nih.gov Following optimization, vibrational frequency analysis can be performed to predict the IR spectrum. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method. nih.gov For instance, a computational study on a related naphthalene derivative, 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene, successfully correlated theoretical vibrational wavenumbers with experimental Fourier-transform infrared (FT-IR) spectra. chemrevlett.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts for a related compound, bis(3-methoxyphenylthio)ethyl)naphthalene, have shown a good correlation with experimental data. chemrevlett.com

The electronic absorption spectrum (UV-Vis) is typically predicted using TD-DFT calculations. This method provides information about the electronic transitions, including their energies and oscillator strengths. samipubco.com For naphthalene derivatives, these calculations can help understand how substituents like the tert-butylthio group influence the electronic structure and optical properties. nih.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Method/Basis Set |

| ¹H NMR (ppm) | ||

| Naphthyl protons | 7.2 - 8.0 | GIAO / B3LYP/6-31G(d) |

| tert-Butyl protons | 1.3 - 1.5 | GIAO / B3LYP/6-31G(d) |

| ¹³C NMR (ppm) | ||

| Naphthyl carbons | 120 - 140 | GIAO / B3LYP/6-31G(d) |

| tert-Butyl carbons | 30 - 35 (CH₃), 45 - 50 (quaternary) | GIAO / B3LYP/6-31G(d) |

| Key IR Frequencies (cm⁻¹) | ||

| C-H stretching (aromatic) | 3050 - 3150 | B3LYP/6-31G(d) |

| C-H stretching (aliphatic) | 2850 - 3000 | B3LYP/6-31G(d) |

| C=C stretching (aromatic) | 1500 - 1600 | B3LYP/6-31G(d) |

| C-S stretching | 600 - 800 | B3LYP/6-31G(d) |

| UV-Vis λmax (nm) | ~280, ~320 | TD-DFT / B3LYP/6-31G(d) |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activities)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. wikipedia.org While often used for biological activities, QSAR can also be applied to predict physicochemical properties, in which case it is sometimes referred to as Quantitative Structure-Property Relationship (QSPR). wikipedia.orgresearchgate.net For this compound, QSAR/QSPR models can be developed to predict various non-biological properties such as solubility, lipophilicity (logP), and chromatographic retention times.

The development of a QSAR model involves several key steps. researchgate.net First, a dataset of molecules with known properties is compiled. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Finally, a mathematical relationship between the descriptors and the property of interest is established using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

In the context of this compound and related compounds, QSAR models could be developed to predict properties that are important for material science or environmental fate. For example, a QSAR model could predict the refractive index or the adsorption coefficient of a series of substituted naphthalenes. A study on tetrahydronaphthalene derivatives demonstrated the development of a QSAR model to predict antitubercular activity, highlighting the applicability of this methodology to naphthalene-based structures. researchgate.net

The predictive power and reliability of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. researchgate.net

Interactive Data Table: Illustrative QSAR Model for a Physicochemical Property of Substituted Naphthalenes

Note: This is a hypothetical example to illustrate the structure of a QSAR model. The descriptors and coefficients are not based on a specific published model for this compound.

| Property | QSAR Equation | Statistical Parameters |

| LogP | LogP = 0.8 * ClogP - 0.2 * TPSA + 1.5 * MR + 0.5 | R² = 0.85, Q² = 0.75 |

| Aqueous Solubility (logS) | logS = -0.7 * LogP - 0.01 * MW + 2.1 | R² = 0.78, Q² = 0.68 |

Advanced Applications in Materials Science and Organic Synthesis

Precursors in the Synthesis of Organophosphorus (V) Compounds

No available scientific literature details the use of (tert-butylthio)naphthalene as a direct precursor in the synthesis of organophosphorus (V) compounds. Research in organophosphorus chemistry is extensive, but the specific application of this naphthalene (B1677914) derivative has not been reported.

Stereo-defined Organophosphorus Compound Synthesis

Similarly, there is no specific information available on the application of this compound in the synthesis of stereo-defined organophosphorus compounds.

Ligand Design in Transition Metal Catalysis

While naphthalene-based structures are sometimes incorporated into ligands for transition metal catalysis, there is no specific evidence in the reviewed literature of this compound being utilized for this purpose.

Components in Optoelectronic Materials

The potential application of this compound in optoelectronic materials has not been specifically documented. Research in this field often focuses on other naphthalene derivatives, such as naphthalene diimides.

Building Blocks for Polymer Chemistry

There is no information available to suggest that this compound is used as a monomer or building block in polymer chemistry.

Electrochemical Applications and Sensing Technologies

The electrochemical properties of this compound and its potential use in sensing technologies have not been a subject of published research. Studies in this area tend to focus on derivatives like naphthalene diimides for applications such as redox flow batteries. nih.gov

Advanced Materials for Energy Storage and Conversion

No studies have been identified that investigate the use of this compound in materials for energy storage or conversion.

Mechanistic Elucidation of Reactions Involving Tert Butylthio Naphthalene

Kinetic Studies of Reaction Pathways

To understand the rate at which (tert-butylthio)naphthalene reacts under various conditions, kinetic studies would be essential. This would involve monitoring the concentration of the reactant and products over time to determine rate laws, rate constants, and activation energies for reactions such as oxidation, electrophilic substitution, or cleavage of the sulfur-carbon bond. No such kinetic data has been published for this compound.

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Studies on how polar, nonpolar, protic, and aprotic solvents affect the reactions of this compound would provide insight into the nature of the transition states. For instance, a significant rate increase in polar solvents might suggest a charge-separated transition state. This area remains unexplored for the target molecule.

Stereochemical Outcomes and Control in Reactions

If reactions involving this compound were to create chiral centers, understanding the stereochemical outcome would be vital. Research would be needed to determine whether reactions proceed with retention, inversion, or racemization of stereochemistry, and to develop methods for controlling this outcome. As of now, no stereoselective reactions involving this compound have been mechanistically studied.

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful tool for tracing the path of atoms throughout a reaction. By replacing specific atoms in this compound (e.g., ¹²C with ¹³C, or ¹H with ²H) and analyzing the position of the label in the products, chemists can gain unambiguous evidence for bond-making and bond-breaking steps. Such isotopic labeling studies have not been applied to elucidate the reaction mechanisms of this compound.

Derivatization Strategies and Analogue Synthesis

Functionalization of the Naphthalene (B1677914) Ring

The naphthalene ring of (tert-butylthio)naphthalene is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The sulfur atom's lone pairs make the (tert-butylthio) group an ortho-, para-directing and activating substituent. However, the significant steric bulk of the tert-butyl group typically hinders substitution at the ortho positions, leading to a strong preference for functionalization at the para-position.

Common functionalization strategies include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring, which can subsequently be reduced to an amino group (-NH₂), providing a handle for further synthesis.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using appropriate reagents, creating precursors for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups, although the conditions must be controlled to avoid potential dealkylation or rearrangement of the tert-butyl group. arkat-usa.org

Directed C-H Activation: Modern synthetic methods allow for the regioselective functionalization of specific C-H bonds on the naphthalene core, guided by existing substituents. researchgate.net

These reactions allow for the synthesis of a diverse library of substituted naphthalenes, which can be used to probe the effects of electronic and steric changes on the molecule's properties. nih.govresearchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product (Predicted) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(tert-butylthio)naphthalene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(tert-butylthio)naphthalene |

| Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1-(tert-butylthio)naphthalene |

Modification of the Tert-butyl Group

While the tert-butyl group is generally robust, it can be chemically or metabolically modified, most commonly through oxidation of one of its methyl groups. hyphadiscovery.com This pathway is particularly relevant in biological systems where cytochrome P450 enzymes can catalyze hydroxylation. hyphadiscovery.com

The primary alcohol formed from hydroxylation can be further oxidized to an aldehyde and then to a carboxylic acid. This transformation dramatically alters the steric profile and polarity of the substituent, converting a lipophilic alkyl group into a polar, potentially charged, functional group.

Table 2: Stepwise Oxidation of the Tert-butyl Group

| Starting Compound | Reaction | Product |

|---|---|---|

| This compound | Hydroxylation | (2-Hydroxy-1,1-dimethylethylthio)naphthalene |

| (2-Hydroxy-1,1-dimethylethylthio)naphthalene | Oxidation | (2-Oxo-1,1-dimethylethylthio)naphthalene |

| (2-Oxo-1,1-dimethylethylthio)naphthalene | Oxidation | 2-((Naphthylthio)methyl)-2-methylpropanoic acid |

Synthesis of Thioether Oxides and Sulfones

The sulfur atom of the thioether linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These reactions introduce polarity and hydrogen-bonding capabilities to the sulfur center. The oxidation is typically achieved using controlled amounts of oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.

Sulfoxide Formation: The use of one equivalent of an oxidizing agent converts the thioether to a sulfoxide. The resulting sulfoxide is chiral at the sulfur atom.

Sulfone Formation: The addition of a second equivalent of the oxidizing agent or the use of stronger reaction conditions further oxidizes the sulfoxide to the achiral sulfone.

These oxidized analogues are important for studying the role of the sulfur atom's oxidation state on the molecule's electronic properties and potential biological interactions. rsc.org

Preparation of Heterocyclic Derivatives Incorporating the Thioether Moiety

This compound can serve as a scaffold for the synthesis of more complex heterocyclic systems. nih.govrsc.org Two primary approaches can be envisioned:

Annulation onto the Naphthalene Ring: Functional groups introduced onto the naphthalene ring (as described in section 8.1), such as amino or hydroxyl groups, can be used as starting points for building fused heterocyclic rings like quinolines, carbazoles, or benzothiophenes. researchgate.netrroij.com

Reactions Involving the Thioether: The thioether itself can participate in cyclization reactions. For example, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of sulfur-containing heterocycles like thienonaphthalenes. acs.org

The creation of these naphthalene-heterocycle hybrids significantly expands the structural diversity and potential applications of the core molecule. nih.govrsc.org

Exploration of Isomeric (Tert-butylthio)naphthalenes

The position of the (tert-butylthio) substituent on the naphthalene ring significantly influences the molecule's properties. The primary isomers are 1-(tert-butylthio)naphthalene and 2-(tert-butylthio)naphthalene. Their synthesis is typically achieved through the nucleophilic substitution of a corresponding naphthylthiol with a tert-butyl halide or by reacting a naphthol derivative.

Furthermore, the synthesis of di-substituted isomers, such as 1,3- or 1,5-dithis compound, presents a greater synthetic challenge due to the need to control the regioselectivity of the substitution reactions. researchgate.net The development of synthetic routes to these various isomers is essential for a comprehensive understanding of structure-property relationships. researchgate.net

Table 3: Common Isomers and Synthetic Precursors

| Isomer Name | Key Precursor |

|---|---|

| 1-(Tert-butylthio)naphthalene | Naphthalene-1-thiol |

| 2-(Tert-butylthio)naphthalene | Naphthalene-2-thiol |

| 1,5-Dithis compound | Naphthalene-1,5-dithiol |

Structure-Reactivity Relationship Studies of Analogues

Structure-reactivity and structure-activity relationship (SAR) studies investigate how changes in a molecule's structure affect its chemical reactivity or biological activity. For this compound analogues, these studies focus on several key aspects:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the naphthalene ring alters the electron density of the aromatic system and the sulfur atom. Oxidation of the thioether to a sulfoxide or sulfone transforms the substituent from a weak donor to a strong electron-withdrawing group.

Steric Effects: The bulky tert-butyl group influences the accessibility of adjacent positions on the naphthalene ring, directing the course of chemical reactions. The size and position of other substituents also play a critical role in molecular conformation and interaction with other molecules. nih.gov

Positional Isomerism: The reactivity and properties of 1-substituted naphthalenes differ significantly from their 2-substituted counterparts due to the distinct electronic environments at the alpha and beta positions of the naphthalene core.

By systematically synthesizing and evaluating a range of analogues, researchers can determine which structural features are critical for desired properties, guiding the design of new compounds with enhanced reactivity or specific functions. nih.govnih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (tert-butylthio)naphthalene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves thiolation reactions, such as nucleophilic substitution between tert-butylthiol and halogenated naphthalene derivatives under inert conditions. Purity validation requires a combination of analytical techniques:

- Chromatography : Column chromatography for purification, followed by GC-MS or HPLC to confirm compound retention times and mass spectra .

- Spectroscopy : H/C NMR to verify structural integrity and absence of impurities .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and phase stability, comparing results to literature values (e.g., freezing point determination methods for naphthalene derivatives ).

Q. What experimental parameters are critical for characterizing the environmental fate of this compound?

- Methodological Answer : Key parameters include:

- Henry’s Law Constant : Measured via gas-purge techniques to estimate volatility .

- Photodegradation Studies : Use UV-Vis spectroscopy under controlled light exposure to track degradation kinetics .

- Emission Rate Modeling : Quantify airborne release using closed-chamber experiments with temperature-controlled sampling (e.g., methods applied to naphthalene in museum artifacts ).

Advanced Research Questions

Q. How can in vitro hepatic models be optimized to study this compound’s metabolic pathways?

- Methodological Answer :

- Hepatocyte Cultures : Use primary human hepatocytes or HepG2 cells exposed to sub-cytotoxic concentrations. Monitor metabolic intermediates via LC-MS/MS .

- Enzyme Inhibition Assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

- Data Triangulation : Cross-validate results with in silico predictions (e.g., QSAR models) and in vivo rodent data to address interspecies variability .

Q. How should contradictory toxicity data across species be resolved?

- Methodological Answer : Apply systematic review frameworks:

- Risk of Bias Assessment : Use tiered criteria (e.g., Table C-7 in ) to evaluate study design flaws, such as inadequate randomization or exposure characterization .

- Consistency Analysis : Upgrade confidence levels if multiple independent studies show concordant outcomes (e.g., respiratory toxicity in rodents and primates ).

- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile differences in NOAEL/LOAEL values, accounting for species-specific metabolic rates .

Q. What biomarkers are most reliable for monitoring chronic exposure to this compound?

- Methodological Answer :

- Oxidative Stress Markers : Measure urinary 8-OHdG or glutathione reductase activity in exposed populations .

- Adduct Formation : Use LC-HRMS to detect hemoglobin or DNA adducts specific to naphthalene derivatives .

- Biomonitoring Frameworks : Follow ATSDR protocols for longitudinal sampling, ensuring blinding of laboratory personnel to minimize detection bias .

Data Analysis and Interpretation

Q. How can researchers address inconsistencies in cytotoxicity assays for this compound?

- Methodological Answer :

- Standardized Protocols : Adopt OECD Guidelines (e.g., Test No. 432 for in vitro neutral red uptake assays) to reduce inter-lab variability .

- Meta-Analysis : Aggregate data from public repositories (e.g., ECOTOX) using random-effects models to quantify heterogeneity .

- Sensitivity Analysis : Vary cell culture conditions (e.g., serum concentration, pH) to identify confounding factors .

Q. What statistical methods are appropriate for low-dose extrapolation in carcinogenicity studies?

- Methodological Answer :

- Multistage Models : Fit data using EPA’s BMDS software to estimate cancer potency factors .

- Bayesian Approaches : Incorporate prior data on structurally similar compounds (e.g., 1-methylnaphthalene) to improve uncertainty quantification .

- Threshold Identification : Apply piecewise regression to distinguish linear vs. non-linear dose-response relationships .

Experimental Design Considerations

Q. What controls are essential for inhalation toxicity studies of this compound?

- Methodological Answer :

- Negative Controls : Use filtered air exposure groups to account for ambient particulate interference .

- Positive Controls : Include naphthalene-exposed cohorts to benchmark response severity .

- Blinding Protocols : Ensure personnel are blinded to exposure tiers during histopathological assessments to mitigate detection bias .

Q. How can in silico tools improve mechanistic studies of this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Model ligand-receptor interactions with CYP2E1 or GST enzymes using AutoDock Vina .

- Toxicogenomics Databases : Query Comparative Toxicogenomics Database (CTD) for gene expression patterns linked to naphthalene derivatives .

- QSAR Validation : Use OECD-defined criteria to assess model applicability domains and avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。